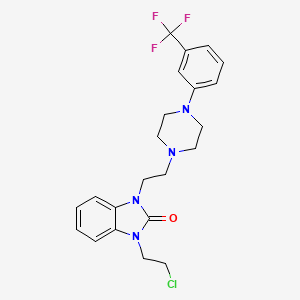
N-Chloroethyl Flibanserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloroethyl Flibanserin is a derivative of Flibanserin, a compound initially developed as an antidepressant but later repurposed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors . The N-Chloroethyl derivative is of interest due to its potential enhanced pharmacological properties and unique chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroethyl Flibanserin typically involves the chlorination of the ethyl group attached to the piperazine ring of Flibanserin. This can be achieved through the reaction of Flibanserin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve Flibanserin in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution.
- Reflux the mixture for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Chloroethyl Flibanserin can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of N-formyl Flibanserin or N-carboxyethyl Flibanserin.
Reduction: Formation of N-ethyl Flibanserin.
Substitution: Formation of N-azidoethyl Flibanserin or N-thioethyl Flibanserin.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on serotonin receptors and neurotransmitter modulation.
Medicine: Investigated for its potential use in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and safety profiles
作用機序
The mechanism of action of N-Chloroethyl Flibanserin is similar to that of Flibanserin, involving modulation of serotonin receptors. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual activity results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine levels . These neurotransmitter changes are believed to contribute to its therapeutic effects in treating hypoactive sexual desire disorder.
類似化合物との比較
Similar Compounds
Flibanserin: The parent compound, used for treating hypoactive sexual desire disorder.
Bremelanotide: Another drug used for treating hypoactive sexual desire disorder, but with a different mechanism of action involving melanocortin receptors.
Uniqueness
N-Chloroethyl Flibanserin is unique due to the presence of the chloroethyl group, which can enhance its pharmacological properties and chemical reactivity. This modification may result in improved efficacy, reduced side effects, or novel therapeutic applications compared to Flibanserin and other similar compounds .
特性
分子式 |
C22H24ClF3N4O |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one |
InChI |
InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2 |
InChIキー |
ZCYYCFYJEZJWMS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
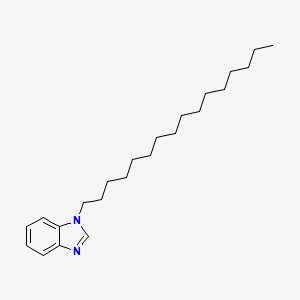
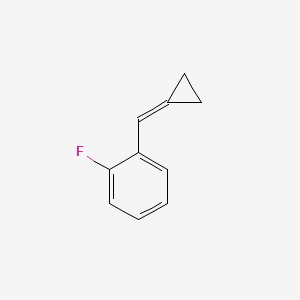
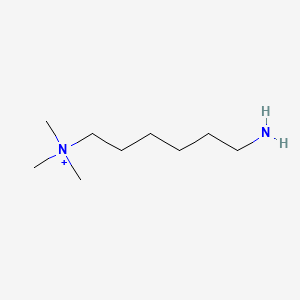
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
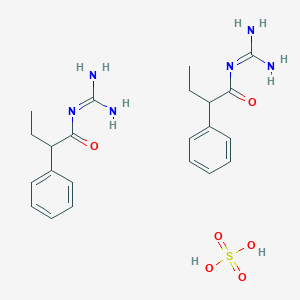
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
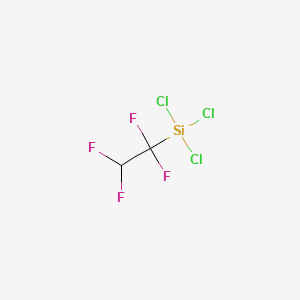
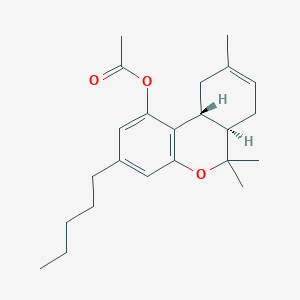


![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
